N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)alaninamide
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Overview
Description
N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)alaninamide is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with methoxyphenyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)alaninamide typically involves multiple steps. One common method includes the condensation of 4,6-dichloro-1,3,5-triazine with 4-methoxyaniline to form the intermediate 4,6-bis(4-methoxyphenyl)amino-1,3,5-triazine. This intermediate is then reacted with N-(4-methylphenyl)alaninamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the triazine ring can produce partially or fully reduced triazine derivatives.
Scientific Research Applications
N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)alaninamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of N2-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)alaninamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its antioxidant properties may result from its ability to scavenge free radicals and prevent oxidative damage to cells .
Comparison with Similar Compounds
Similar Compounds
N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)alaninamide: shares structural similarities with other triazine-based compounds, such as:
Uniqueness
The uniqueness of N2-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)alaninamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s combination of methoxyphenyl and methylphenyl groups on the triazine ring enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C27H29N7O3 |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
2-[[4,6-bis(4-methoxyanilino)-1,3,5-triazin-2-yl]amino]-N-(4-methylphenyl)propanamide |
InChI |
InChI=1S/C27H29N7O3/c1-17-5-7-19(8-6-17)29-24(35)18(2)28-25-32-26(30-20-9-13-22(36-3)14-10-20)34-27(33-25)31-21-11-15-23(37-4)16-12-21/h5-16,18H,1-4H3,(H,29,35)(H3,28,30,31,32,33,34) |
InChI Key |
AAWPCPLJRPNIGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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